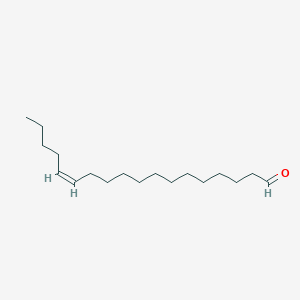

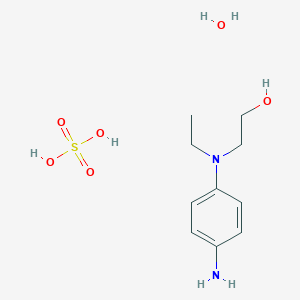

N-(5-Hydroxypyridin-2-yl)acetamide

描述

Synthesis Analysis

The synthesis of various N-substituted acetamide compounds has been reported in the literature. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue was achieved through a multi-step process starting from indole-2-carboxylic acid, yielding the target compounds with moderate efficiency . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a sequence of acetylation, esterification, and ester interchange reactions, starting from N-methylaniline and chloracetyl chloride, with high yields reported for each step . Additionally, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was accomplished by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various analytical techniques. X-ray diffraction analysis was employed to determine the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, revealing the presence of classical hydrogen bonding and higher-dimensional networks in the crystal packing . In another study, the oxidation product of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide was crystallized, and its structure was elucidated by X-ray analysis, with molecular modeling used to simulate its docking into the melatonin-binding pocket of the MT1A receptor .

Chemical Reactions Analysis

The chemical behavior of these compounds in various conditions has been investigated. For example, in aqueous solution at neutral pH, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The role of non-covalent interactions in the stability and reactivity of these compounds is also highlighted, with hydrogen bonds and other weak forces playing a significant role in their supramolecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these N-substituted acetamides are closely related to their molecular structures. The crystallographic study provides insights into the melting points and elemental composition of the compounds . Spectroscopic methods such as IR and MS were used to analyze the synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, with characteristic peaks being assigned and confirming the molecular structure . The silylated derivatives were characterized by NMR spectroscopy, FTIR spectroscopy, and DFT methods, which helped to elucidate their structures and properties .

科学研究应用

Vibrational and Spectroscopic Studies

N-(5-Aminopyridin-2-yl)acetamide (APA) has been subjected to conformational analysis. Using density functional theory calculations, its most stable optimized structure has been predicted. This compound exhibits higher molecular reactivity and stability, making it significant for vibrational and spectroscopic studies. It has potential applications in antidiabetic activity, especially as an inhibitor against diabetic nephropathy (Asath et al., 2016).

Antitumor Activity

Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity against human cervical and lung cancer cell lines. These compounds, specifically compound 6a, have shown the ability to induce apoptosis and cause G1-phase arrest in cell division cycles, indicating potential applications in cancer treatment (Wu et al., 2017).

Inhibitory Activity in Angiogenesis

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which plays a role in angiogenesis. It has shown effectiveness in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting its utility in anti-angiogenic therapies (Lee et al., 2005).

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including coordination complexes with metals like Co(II) and Cu(II), has been conducted. These studies have revealed significant antioxidant activity of the ligands and complexes, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).

Analgesic Properties

Some acetamide derivatives, specifically N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have shown potential analgesic properties. They were found to significantly decrease pain responses in various nociceptive tests, indicating their utility in pain management (Kaplancıklı et al., 2012).

Antimicrobial Activity

Derivatives of N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(piperazin-1-yl)acetamides have exhibited significant antibacterial activity. These findings suggest their potential application in the development of new antibacterial agents (Ramalingam et al., 2019).

Muscarinic Agonist Activity

N-(silatran-1-ylmethyl)acetamides have been investigated for their muscarinic agonist activity. These compounds have demonstrated the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors, suggesting their potential in treatments involving cholinergic pathways (Pukhalskaya et al., 2010).

Antitubercular Agents

2-(Quinolin-4-yloxy)acetamides have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. Their low toxicity and intracellular activity against the bacilli in infected macrophages highlight their potential as antitubercular agents (Pissinate et al., 2016).

属性

IUPAC Name |

N-(5-hydroxypyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHYOJBXOLFMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598571 | |

| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Hydroxypyridin-2-yl)acetamide | |

CAS RN |

159183-89-8 | |

| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)